molecular formula C16H14N4O4S2 B2440383 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797261-11-0

2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2440383
CAS No.: 1797261-11-0
M. Wt: 390.43
InChI Key: OTANGFJVJJMVGC-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic organic compound provided for research purposes. This molecule integrates several pharmaceutically relevant heterocyclic systems, including a 2,3-dihydrobenzo[d]oxazol-2-one core, a sulfonamide linker, and a pyrazole moiety bearing a thiophene ring. Such complex structures are of significant interest in medicinal chemistry for the development of novel enzyme inhibitors . The primary sulfonamide group (-SO2NH-) is a known zinc-binding pharmacophore found in potent inhibitors of various metalloenzymes, most notably the Carbonic Anhydrase (CA) family . Researchers can utilize this compound to investigate its potential as a selective inhibitor for specific CA isoforms (such as hCA I and II), which are important therapeutic targets for conditions like glaucoma, epilepsy, and edema . Furthermore, the molecular scaffold, featuring a sulphonamide linked to an aromatic system via a flexible ethyl-pyrazolyl-thiophene chain, is structurally analogous to compounds explored as inhibitors of critical immune response proteins, such as perforin . The presence of the thiophene and pyrazole rings, common in bioactive molecules, may also be exploited in studies targeting inflammatory pathways or infectious diseases . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own thorough characterization and biological profiling to explore its full potential.

Properties

IUPAC Name

2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c21-16-18-13-10-11(3-4-14(13)24-16)26(22,23)17-6-8-20-7-5-12(19-20)15-2-1-9-25-15/h1-5,7,9-10,17H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTANGFJVJJMVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with readily available precursors such as 2,3-dihydrobenzo[d]oxazole, thiophene, and 1H-pyrazole derivatives.

  • Reaction Steps

    • Substitution: : The thiophene and pyrazole groups are introduced through nucleophilic substitution reactions.

    • Sulfonamide Formation: : Finally, the sulfonamide group is formed via sulfonation and subsequent amidation reactions.

  • Conditions: : Typically, these reactions require specific catalysts, controlled temperatures, and pH conditions to ensure high yield and purity.

Industrial Production Methods

  • Scaling Up: : Industrial production involves optimizing the reaction conditions to larger scales, ensuring consistency and efficiency.

  • Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Converts the 2,3-dihydrobenzo[d]oxazole ring into its oxidized form, which can enhance its reactivity.

  • Reduction: : Can reduce certain functional groups, potentially modifying its biological activity.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation Products: : Formation of more reactive oxidized intermediates.

  • Reduction Products: : Reduced forms with potentially different biological properties.

  • Substitution Products: : Derivatives with new functional groups enhancing or altering their activity.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

  • Material Science: : Used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in studying biochemical pathways.

  • Molecular Probes: : Can be used as a probe for detecting biological molecules in complex samples.

Medicine

  • Drug Development: : Potential lead compound for developing new therapeutics, especially in targeting specific enzymes or pathways.

  • Diagnostics: : Used in diagnostic assays to detect disease markers.

Industry

  • Agriculture: : Potential use as an agrochemical for protecting crops.

  • Environmental Science: : Applications in environmental monitoring and pollution control.

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with specific proteins and enzymes, modulating their activity.

  • Binds to active sites or allosteric sites, affecting enzyme catalysis.

  • Influences signal transduction pathways, potentially altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3-dihydrobenzo[d]oxazole-5-sulfonamide

  • 2-oxo-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

  • 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Highlighting Uniqueness

  • Unique Functional Groups: : The combination of the thiophene and pyrazole groups is less common, providing unique electronic and steric properties.

  • Diverse Reactivity: : The presence of multiple functional groups allows for a broad range of chemical reactions and modifications.

Biological Activity

The compound 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that integrates various functional groups, including a thiophene ring and a pyrazole moiety. This structural diversity is significant for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C₁₄H₁₅N₃O₃S
Key Functional Groups Oxazole, sulfonamide, thiophene, pyrazole
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antioxidant Activity : The presence of the thiophene and pyrazole units may enhance the compound's ability to scavenge reactive oxygen species (ROS), which is critical in combating oxidative stress-related diseases .
  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer-related targets, including BRAF(V600E) and EGFR. These compounds can potentially serve as leads in the development of new anticancer agents .
  • Anti-inflammatory Effects : Some studies suggest that derivatives with similar structures possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production and other inflammatory mediators .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antibacterial activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole-based compounds, providing insights into their mechanisms of action:

Study 1: Antioxidant Properties

A study focusing on similar thiophene-containing compounds demonstrated significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of free radicals. This suggests that this compound could also exhibit comparable effects .

Study 2: Antitumor Activity

Research evaluating a series of pyrazole derivatives found that certain compounds displayed potent inhibitory activity against cancer cell lines by targeting specific kinases involved in tumor growth. The structural features of these compounds were crucial for their bioactivity .

Study 3: Anti-inflammatory Mechanisms

In vitro studies indicated that related compounds could inhibit LPS-induced production of pro-inflammatory cytokines. This highlights the potential for developing anti-inflammatory drugs based on this chemical framework .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntioxidantScavenging ROS
AntitumorKinase inhibition
Anti-inflammatoryCytokine inhibition
AntimicrobialBacterial growth inhibition

Q & A

Q. Table 1: Representative Analog Bioactivity

Analog ModificationIC₅₀ (COX-2 Inhibition)MIC (S. aureus)
Thiophene-2-yl (Parent)0.8 µM16 µg/mL
5-Chloro-thiophene1.2 µM8 µg/mL
Cyclopropyl-pyrazole0.5 µM32 µg/mL

Q. Table 2: Stability in Buffers (pH 7.4, 37°C)

Time (hrs)% Remaining (PBS)% Remaining (HEPES)
0100100
247892

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